molecular formula C8H16N2O2 B3228759 Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- CAS No. 1268521-51-2

Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]-

Cat. No.: B3228759
CAS No.: 1268521-51-2
M. Wt: 172.22 g/mol
InChI Key: YOWGQLWDHARKGY-MRVPVSSYSA-N
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Description

Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- is a complex organic compound with a unique structure that includes a morpholine ring and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- typically involves the reaction of morpholine derivatives with ethanone precursors. One common method includes the reaction of 2-(2-aminoethyl)morpholine with acetyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The aminoethyl group plays a crucial role in binding to the active sites of enzymes, while the morpholine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2-aminophenyl)-
  • Acetophenone, 2’-amino-
  • 2-Acetylaniline

Uniqueness

Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- is unique due to its combination of a morpholine ring and an aminoethyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-[(2R)-2-(2-aminoethyl)morpholin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(11)10-4-5-12-8(6-10)2-3-9/h8H,2-6,9H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWGQLWDHARKGY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCO[C@@H](C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228647
Record name Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-51-2
Record name Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268521-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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